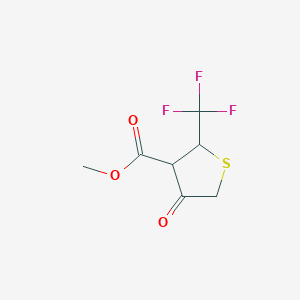

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is an organic compound with the molecular formula C7H7F3O3S. It is a white solid with a molecular weight of 228.19 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the reaction of methyl acrylate with methyl thioglycolate under specific conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C7H7F3O3S and a molecular weight of approximately 228.19 g/mol. It features a tetrahydro-thiophene ring, a five-membered heterocyclic structure containing sulfur, and a trifluoromethyl group that enhances its chemical reactivity and biological activity. The carboxylic acid methyl ester functional group allows for further chemical modifications and applications in pharmaceuticals and agrochemicals.

Synthesis

Several synthesis methods have been reported for this compound, highlighting the compound's synthetic versatility and potential for modification.

Potential Applications

The applications of this compound are diverse:

- It is used as a building block in synthesizing complex molecules.

- It plays a role in developing new pharmaceutical agents.

- It is used in the creation of innovative agrochemicals.

Biological Activities

this compound exhibits notable biological activities. Preliminary studies suggest it may possess:

- Anti-inflammatory properties

- Antimicrobial activities

- Antioxidant capabilities

Further research is necessary to fully elucidate the mechanisms behind these activities.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its biological mechanisms and advancing its development as a therapeutic agent.

Structural Similarities

Several compounds share structural similarities with this compound, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Oxo-2-(trifluoromethyl)chromen-7-yl thiophene-2-carboxylate | Chromene ring structure with thiophene | Notable for its antioxidant properties |

| Tetrahydro-4-oxo-3-thiophenecarboxylic Acid Methyl Ester | Similar tetrahydro-thiophene structure | Exhibits significant anti-inflammatory activity |

| Methyl 4-Oxotetrahydrothiophene-3-carboxylate | Contains similar functional groups | Demonstrated antimicrobial efficacy |

Mécanisme D'action

The mechanism of action of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester

- 4-Oxo-tetrahydro-thiophene-3-carboxylic acid ethyl ester

- 2-Trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester

Uniqueness

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential in various applications compared to similar compounds .

Activité Biologique

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester (C₇H₇F₃O₃S) is a synthetic compound notable for its unique tetrahydro-thiophene structure and trifluoromethyl group, which enhance its biological activity and chemical reactivity. This article reviews the current understanding of its biological activities, synthesis methods, and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₇H₇F₃O₃S

- Molecular Weight : Approximately 228.19 g/mol

- Structure : The compound features a five-membered heterocyclic thiophene ring, which is crucial for its biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antioxidant Properties : The trifluoromethyl group enhances the compound's ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress.

- Anti-inflammatory Effects : Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. In vitro studies have shown promising results in reducing prostaglandin E2 (PGE2) production.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for further exploration of this compound in antimicrobial applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing thiophenes and carboxylic acids in the presence of catalysts to form the desired ester.

- Functional Group Modifications : The presence of the trifluoromethyl group allows for further functionalization, enhancing the compound's versatility.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Oxo-2-(trifluoromethyl)chromen-7-yl thiophene-2-carboxylate | Chromene ring structure with thiophene | Notable for its antioxidant properties |

| Tetrahydro-4-oxo-3-thiophenecarboxylic Acid Methyl Ester | Similar tetrahydro-thiophene structure | Exhibits significant anti-inflammatory activity |

| Methyl 4-Oxotetrahydrothiophene-3-carboxylate | Contains similar functional groups | Demonstrated antimicrobial efficacy |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigating various tetrahydrothiophene derivatives found that several exhibited significant inhibition of COX enzymes, with IC50 values indicating strong anti-inflammatory potential. For example, derivative compounds showed IC50 values ranging from 19.45 µM to 42.1 µM against COX enzymes .

- Antioxidant Activity Assessment : In vitro assays have shown that derivatives with similar structures to 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene exhibit enhanced radical scavenging capabilities, suggesting a potential role in therapeutic applications for oxidative stress-related conditions .

- Antimicrobial Studies : Preliminary screenings against common bacterial strains indicated that compounds with the tetrahydro-thiophene core demonstrate varying degrees of antimicrobial activity, warranting further investigation into their mechanisms .

Propriétés

IUPAC Name |

methyl 4-oxo-2-(trifluoromethyl)thiolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3S/c1-13-6(12)4-3(11)2-14-5(4)7(8,9)10/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJZJWUXOFHLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(SCC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.